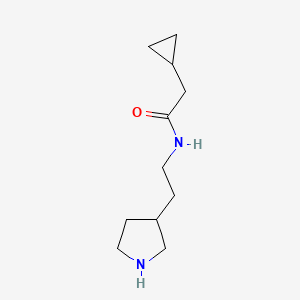
2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide is a compound that features a cyclopropyl group, a pyrrolidine ring, and an acetamide moiety
Preparation Methods
The synthesis of 2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide can be achieved through various synthetic routes. One common method involves the cyclization of a precursor containing a cyanoacetamide derivative and chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and pyrrolidine ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Cyclopropyl-containing compounds: These compounds feature the cyclopropyl group and may exhibit similar chemical reactivity.
The uniqueness of this compound lies in its combination of the cyclopropyl group, pyrrolidine ring, and acetamide moiety, which together confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-cyclopropyl-N-(2-pyrrolidin-3-ylethyl)acetamide |
InChI |
InChI=1S/C11H20N2O/c14-11(7-9-1-2-9)13-6-4-10-3-5-12-8-10/h9-10,12H,1-8H2,(H,13,14) |
InChI Key |
CUKXSPVCFJLJOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)NCCC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


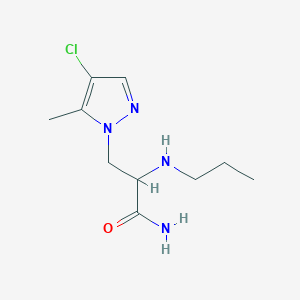
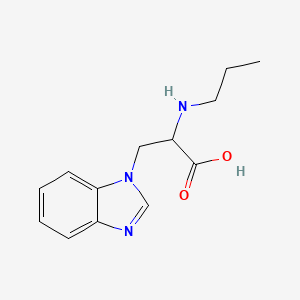
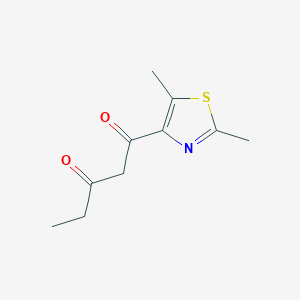
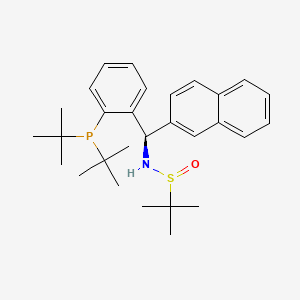
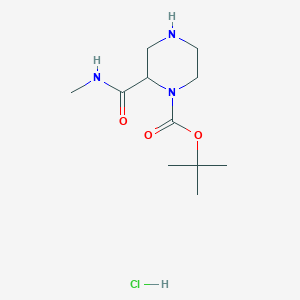
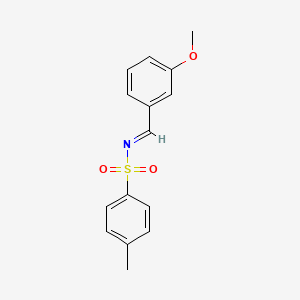
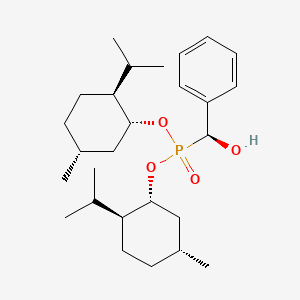
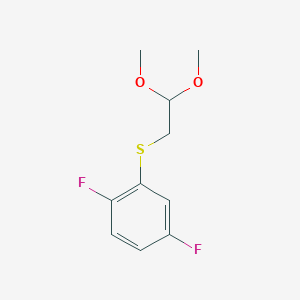
![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)
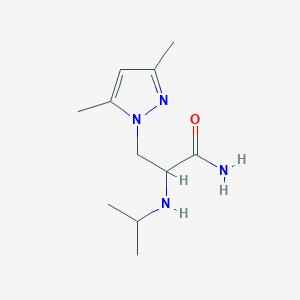
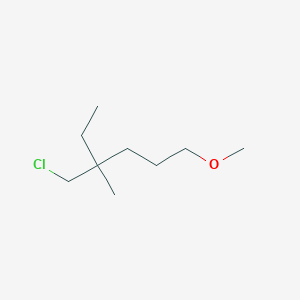
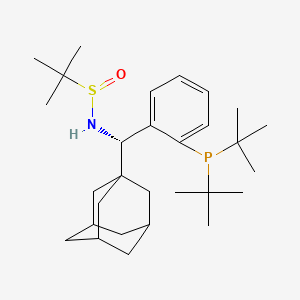
![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)
![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)
